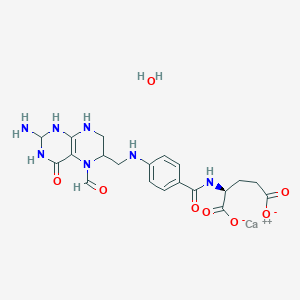

Calcium folinate hydrate

Description

Properties

Molecular Formula |

C20H25CaN7O8 |

|---|---|

Molecular Weight |

531.5 g/mol |

IUPAC Name |

calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,2,3,6,7,8-hexahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;hydrate |

InChI |

InChI=1S/C20H25N7O7.Ca.H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,20,22-23,25H,5-8,21H2,(H,24,31)(H,26,32)(H,29,30)(H,33,34);;1H2/q;+2;/p-2/t12?,13-,20?;;/m0../s1 |

InChI Key |

BOTHDXOMAPUDBH-YGTXVPQUSA-L |

Isomeric SMILES |

C1C(N(C2=C(N1)NC(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.[Ca+2] |

Canonical SMILES |

C1C(N(C2=C(N1)NC(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of Calcium Folinate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium folinate hydrate (B1144303), a stable salt of folinic acid, is a critical ancillary agent in chemotherapy. Its in vitro mechanisms of action are multifaceted, primarily centered on its roles as a biochemical modulator of fluoropyrimidines and a rescue agent for antifolate toxicity. This technical guide provides a comprehensive overview of the in vitro activities of calcium folinate, detailing its cellular uptake, metabolic conversion, and its pivotal function in enhancing the cytotoxicity of 5-fluorouracil (B62378) (5-FU) through the stabilization of the thymidylate synthase inhibitory complex. Furthermore, it elucidates the mechanism of methotrexate (B535133) (MTX) rescue, whereby calcium folinate bypasses the dihydrofolate reductase (DHFR) blockade to replenish intracellular folate pools essential for de novo nucleotide synthesis. This guide also explores the independent effects of calcium folinate on DNA synthesis and repair processes. Detailed experimental protocols, quantitative data, and visual representations of key pathways are provided to facilitate a deeper understanding and practical application of this knowledge in a research and development setting.

Introduction

Calcium folinate, the calcium salt of 5-formyltetrahydrofolate, is a reduced folate that plays a crucial role in one-carbon metabolism. Unlike folic acid, its conversion to the active co-factor, tetrahydrofolate (THF), does not require the action of dihydrofolate reductase (DHFR).[1] This property underpins its two primary applications in cancer chemotherapy: the potentiation of 5-fluorouracil (5-FU) and the rescue of normal cells from the toxic effects of high-dose methotrexate (MTX).[2] Understanding the precise in vitro mechanisms of calcium folinate is paramount for optimizing existing therapeutic strategies and for the development of novel combination therapies.

Cellular Uptake and Metabolism

Calcium folinate is transported into cells via the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT).[3] Once intracellular, it is metabolized into various active folate cofactors, most notably 5,10-methylenetetrahydrofolate (5,10-CH2-THF), which is the active metabolite responsible for the biochemical modulation of 5-FU.[4]

Experimental Protocol: Cellular Uptake of Folates

A common method to assess the cellular uptake of folates involves the use of radiolabeled compounds.

Objective: To quantify the cellular uptake of calcium folinate in a selected cell line.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Folate-free medium

-

[3H]-Folinic acid (radiolabeled calcium folinate)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Folate Depletion: The following day, replace the complete medium with folate-free medium and incubate for 24 hours to upregulate folate receptor expression.

-

Treatment: Remove the folate-free medium and wash the cells with PBS. Add fresh folate-free medium containing varying concentrations of [3H]-folinic acid (e.g., 0.1 to 10 µM).

-

Incubation: Incubate the cells at 37°C for a specified time course (e.g., 15, 30, 60, 120 minutes).

-

Termination of Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding 100 µL of cell lysis buffer to each well and incubating for 30 minutes at room temperature.

-

Quantification: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well (determined by a parallel plate with a protein assay like BCA or Bradford) to calculate the uptake in pmol/mg protein.

Potentiation of 5-Fluorouracil (5-FU) Cytotoxicity

The primary mechanism by which calcium folinate enhances the anticancer activity of 5-FU is through the stabilization of the ternary complex formed between 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), the active metabolite of 5-FU, and thymidylate synthase (TS).[4] This stabilization prolongs the inhibition of TS, leading to a "thymineless death" of cancer cells.

Signaling Pathway: 5-FU and Calcium Folinate Interaction

Caption: Potentiation of 5-FU by Calcium Folinate.

Quantitative Data: 5-FU Potentiation by Leucovorin (Calcium Folinate)

| Cell Line | Drug Combination | IC50 (µM) | Fold Potentiation | Reference |

| Gastric Cancer | ||||

| MKN1 | 5-FU | 15.3 | - | [5] |

| 5-FU + 10 µM LV | 1.25 | 12.2 | [5] | |

| MKN45 | 5-FU | 1.8 | - | [5] |

| 5-FU + 10 µM LV | 0.8 | 2.2 | [5] | |

| NCI-N87 | 5-FU | 3.5 | - | [5] |

| 5-FU + 10 µM LV | 0.8 | 4.4 | [5] | |

| Colorectal Cancer | ||||

| COLO 320DM | 5-FU | Not specified | - | [6] |

| 5-FU + LV | Not specified | Modest Enhancement | [6] | |

| Ht-29 | 5-FU | Not specified | - | [6] |

| 5-FU + LV | Not specified | Modest Enhancement | [6] |

LV: Leucovorin (Calcium Folinate)

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 5-FU alone and in combination with calcium folinate.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

5-Fluorouracil (5-FU) stock solution

-

Calcium folinate stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Treatment: Prepare serial dilutions of 5-FU in complete medium. For the combination treatment, prepare serial dilutions of 5-FU in medium containing a fixed concentration of calcium folinate (e.g., 10 µM). Remove the overnight medium from the cells and add 100 µL of the drug-containing medium. Include untreated control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis. The fold potentiation is calculated by dividing the IC50 of 5-FU alone by the IC50 of 5-FU in combination with calcium folinate.

Methotrexate (MTX) Rescue

Methotrexate is a potent inhibitor of DHFR, leading to the depletion of intracellular THF pools and subsequent inhibition of purine (B94841) and thymidylate synthesis.[7] Calcium folinate circumvents this blockade by providing a downstream source of reduced folates, thereby rescuing non-malignant cells from MTX-induced toxicity.[1][2]

Signaling Pathway: Methotrexate Rescue by Calcium Folinate

Caption: Methotrexate Rescue by Calcium Folinate.

Quantitative Data: Methotrexate Rescue by Leucovorin (Calcium Folinate)

| Cell Line | MTX Concentration | Leucovorin Concentration for Rescue | Outcome | Reference |

| Human Osteosarcoma | 10⁻⁶ M to 10⁻⁷ M | Not specified, applied within 12h | Substantial reversal of cytotoxic effects | [8] |

| Human Bone Marrow CFU-GM | Not specified | 0.2 µM | Rescue from MTX toxicity | [9] |

| L1210 Leukemia | 400 mg/kg (in vivo model) | 12 mg/kg (in vivo model) | Prevention of toxicity and antitumor effect | [10] |

Experimental Protocol: Methotrexate Rescue Assay

Objective: To assess the ability of calcium folinate to rescue cells from methotrexate-induced cytotoxicity.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Methotrexate (MTX) stock solution

-

Calcium folinate stock solution

-

MTT or other viability assay reagents

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates as described for the cytotoxicity assay.

-

MTX Treatment: Treat cells with a cytotoxic concentration of MTX (previously determined, e.g., IC90) for a defined period (e.g., 24 hours).

-

Rescue: After the MTX incubation, remove the MTX-containing medium and wash the cells with PBS. Add fresh medium containing various concentrations of calcium folinate (e.g., 0.1 to 100 µM).

-

Incubation: Incubate the plates for an additional 48-72 hours.

-

Viability Assessment: Determine cell viability using the MTT assay or another suitable method as described previously.

-

Data Analysis: Plot cell viability against the concentration of calcium folinate to determine the concentration required for 50% rescue (RC50).

Independent Effects on DNA Synthesis and Repair

Beyond its roles in modulating chemotherapy, folates are fundamental to de novo nucleotide synthesis and DNA repair. Folate deficiency can lead to an imbalance in the nucleotide pool, specifically an increase in the dUTP/dTTP ratio, which can result in the misincorporation of uracil (B121893) into DNA.[11] This can trigger a futile cycle of DNA repair that may lead to DNA strand breaks. Calcium folinate, by providing a source of reduced folates, can help maintain the fidelity of DNA synthesis and support repair processes.[11][12]

Experimental Workflow: Uracil Misincorporation Assay

Caption: Workflow for Uracil Misincorporation Assay.

Experimental Protocol: Uracil Misincorporation Assay

Objective: To quantify the level of uracil incorporation into genomic DNA under conditions of folate deficiency and rescue with calcium folinate.[13]

Materials:

-

Cell line of interest

-

Folate-deficient and folate-replete cell culture media

-

Calcium folinate

-

Genomic DNA isolation kit

-

Uracil-DNA Glycosylase (UDG)

-

LC-MS/MS system

-

Deoxyuridine (dU) and thymidine (dT) standards

Procedure:

-

Cell Culture: Culture cells in folate-deficient medium to induce uracil misincorporation. A parallel culture in folate-replete medium serves as a control. A third group in folate-deficient medium is supplemented with calcium folinate.

-

DNA Isolation: After a specified period, harvest the cells and isolate genomic DNA using a commercial kit.

-

Enzymatic Digestion: Incubate the isolated DNA with UDG to release uracil from the DNA backbone. Subsequently, hydrolyze the DNA to its constituent nucleosides using a cocktail of nucleases and phosphatases.

-

LC-MS/MS Analysis: Analyze the digested samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify deoxyuridine and thymidine.

-

Quantification: Generate standard curves for dU and dT to quantify their amounts in the samples.

-

Data Analysis: Express the results as the ratio of dU to dT, which reflects the extent of uracil misincorporation.

Conclusion

The in vitro mechanism of action of calcium folinate hydrate is well-defined and critical to its clinical utility. Its ability to enhance the efficacy of 5-FU and to mitigate the toxicity of methotrexate is a cornerstone of many chemotherapeutic regimens. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the nuanced roles of calcium folinate in cancer biology and to explore novel therapeutic applications. A thorough understanding of these in vitro mechanisms is essential for the continued development of effective and safer cancer treatments.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. media.starship.org.nz [media.starship.org.nz]

- 3. Trafficking of Intracellular Folates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, tegafur-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A study of various strategies to enhance the cytotoxic activity of 5-fluorouracil/leucovorin in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN105147692A - Antidote calcium folinate composition for folic acid antagonist - Google Patents [patents.google.com]

- 8. High-dose methotrexate therapy with leucovorin rescue: in vitro investigations on human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leucovorin rescue of human cancer and bone marrow cells following edatrexate or methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of high-dose methotrexate with leucovorin rescue therapy in the L1210 leukemia and sarcoma 180 murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of folate deficiency on DNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sensitivity of markers of DNA stability and DNA repair activity to folate supplementation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Uracil misincorporation into DNA and folic acid supplementation1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Calcium Folinate Hydrate in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon metabolism is a fundamental network of interconnected biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate), the methylation of DNA, RNA, and proteins, and the metabolism of several amino acids.[1] The proper functioning of this network is critical for cellular proliferation, differentiation, and maintenance. Folates, a class of B vitamins, are the central cofactors that carry and activate one-carbon units for these biosynthetic reactions.[2] Calcium folinate hydrate (B1144303), a salt of folinic acid (5-formyltetrahydrofolate), is a reduced form of folate that plays a crucial role in clinical settings by directly participating in and modulating one-carbon metabolism. Unlike folic acid, the synthetic oxidized form of the vitamin, calcium folinate does not require reduction by dihydrofolate reductase (DHFR) to become metabolically active, allowing it to bypass enzymatic inhibition by drugs like methotrexate (B535133).[3] This technical guide provides an in-depth exploration of the core role of calcium folinate hydrate in one-carbon metabolism, detailing its biochemical functions, clinical applications, and the experimental methodologies used to investigate its effects.

Core Role of Calcium Folinate Hydrate in One-Carbon Metabolism

Calcium folinate hydrate serves as a readily available source of tetrahydrofolate (THF), the central folate cofactor in one-carbon metabolism. Once administered, calcium folinate is rapidly converted to 5,10-methenyltetrahydrofolate and subsequently to other active THF derivatives.[3] These THF derivatives are essential for carrying one-carbon units in various oxidation states, which are critical for several key biosynthetic pathways:

-

Purine (B94841) Synthesis: Two steps in the de novo purine biosynthesis pathway, leading to the formation of inosine (B1671953) monophosphate (IMP), require 10-formyl-THF as a one-carbon donor.[4][5]

-

Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis, is catalyzed by thymidylate synthase (TS) and requires 5,10-methylenetetrahydrofolate as the one-carbon donor.[6]

-

Amino Acid Metabolism: THF derivatives are involved in the interconversion of serine and glycine (B1666218), and in the remethylation of homocysteine to methionine.[2] Methionine is a precursor to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions.[7]

The central role of calcium folinate hydrate is to replenish the pool of active folate cofactors, thereby supporting these essential metabolic processes, particularly when the endogenous folate pathway is compromised.

Mechanism of Action in Methotrexate Rescue

Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), the enzyme responsible for reducing dihydrofolate (DHF) to THF.[3] Inhibition of DHFR leads to a depletion of intracellular THF pools, which in turn halts purine and thymidylate synthesis, leading to cell death. This is the basis of its efficacy as a chemotherapeutic agent. High-dose methotrexate therapy, while effective against cancer cells, can also cause severe toxicity to normal, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.

Calcium folinate is administered as a "rescue" agent following high-dose methotrexate to mitigate this toxicity.[8] By providing a reduced folate source that bypasses the DHFR-mediated step, calcium folinate replenishes the THF pools in normal cells, allowing for the resumption of nucleotide synthesis and preventing cell death.[3] The selective rescue of normal cells is thought to be due to differences in transport and metabolism of folates between normal and cancer cells.

Mechanism of Action in 5-Fluorouracil (B62378) Potentiation

In contrast to its role in methotrexate rescue, calcium folinate is used to enhance the cytotoxic effects of the chemotherapeutic agent 5-fluorouracil (5-FU).[9] 5-FU is a pyrimidine (B1678525) analog that is metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP). FdUMP inhibits thymidylate synthase (TS) by forming a stable ternary complex with the enzyme and the folate cofactor, 5,10-methylenetetrahydrofolate.[10]

The administration of calcium folinate increases the intracellular concentration of 5,10-methylenetetrahydrofolate.[11] This higher concentration of the folate cofactor leads to the formation of a more stable and prolonged ternary complex between FdUMP, TS, and 5,10-methylenetetrahydrofolate, thereby enhancing the inhibition of TS and increasing the cytotoxic efficacy of 5-FU.[10]

Quantitative Data

The following tables summarize key quantitative data related to the clinical use and effects of calcium folinate in combination with methotrexate and 5-fluorouracil.

Table 1: Clinical Response Rates in Advanced Colorectal Cancer: 5-FU vs. 5-FU + Leucovorin

| Treatment Arm | Number of Patients | Overall Response Rate (%) | Reference |

| 5-FU Alone | 575 | 11 | [9] |

| 5-FU + Leucovorin | 578 | 23 | [9] |

| 5-FU Alone | 135 | 18 | [12] |

| 5-FU + Leucovorin | 137 | 45 | [12] |

| 5-FU + Leucovorin (weekly) | 43 | 29 | [13] |

| 5-FU Alone | 24 | 11 | [14] |

| 5-FU + Leucovorin | 29 | 48 | [14] |

| 5-FU + l-Leucovorin (I.V.) | 308 | 28 | [15] |

| 5-FU + (d,l)-Leucovorin (Oral) | 309 | 34 | [15] |

| 5-FU + (d,l)-Leucovorin (I.V.) | 309 | 34 | [15] |

Table 2: High-Dose Methotrexate (HDMTX) and Leucovorin Rescue: Example Dosing and Monitoring

| Parameter | Value | Reference |

| HDMTX Dose | 5 g/m² over 24 hours | [8] |

| Goal End 24-h Methotrexate Level (Cpss) | 65 ± 15 µM | [8] |

| Leucovorin Rescue Initiation | 42 hours after start of methotrexate | [16] |

| Initial Leucovorin Dose | 30 mg/m² | [17] |

| Subsequent Leucovorin Dose | 15 mg/m² every 6 hours | [17] |

| Oral Leucovorin Rescue (if 42-h MTX < 1 mmol/L) | 15 mg/m² (total of 6 doses) | [17] |

| Folinic Acid Rescue (post-MTX) | 15 mg (oral) at 24 and 48 hours | [18] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm.

-

Materials:

-

Cell or tissue lysate

-

DHFR Assay Buffer

-

Dihydrofolate (substrate)

-

NADPH

-

Spectrophotometer capable of kinetic measurements at 340 nm

-

-

Procedure:

-

Prepare cell or tissue lysates by homogenization in ice-cold DHFR Assay Buffer.

-

Centrifuge the lysate to remove cellular debris.

-

Prepare a reaction mixture containing DHFR Assay Buffer, NADPH, and the cell lysate.

-

Initiate the reaction by adding dihydrofolate.

-

Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot.

-

Serine Hydroxymethyltransferase (SHMT) Activity Assay

This is a continuous spectrophotometric assay that couples the production of 5,10-methylenetetrahydrofolate to the reduction of NADP+.[19]

-

Principle: SHMT catalyzes the conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate. The product, 5,10-methylenetetrahydrofolate, is then used by methylenetetrahydrofolate dehydrogenase (MTHFD) to reduce NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.[19]

-

Materials:

-

Purified SHMT enzyme or cell lysate

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer)

-

L-serine

-

Tetrahydrofolate (THF)

-

Pyridoxal 5'-phosphate (PLP)

-

Methylenetetrahydrofolate dehydrogenase (MTHFD)

-

NADP+

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, L-serine, THF, PLP, MTHFD, and NADP+.

-

Add the SHMT enzyme or cell lysate to the reaction mixture.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear phase of the reaction.

-

Thymidylate Synthase (TS) Activity Assay

This radiometric assay measures the activity of TS by quantifying the release of tritium (B154650) from a radiolabeled substrate.[20]

-

Principle: TS catalyzes the conversion of dUMP to dTMP, using 5,10-methylenetetrahydrofolate as a methyl donor. The assay uses [5-³H]dUMP as a substrate, and the enzymatic reaction releases tritium as ³H₂O.[10]

-

Materials:

-

Cell or tissue homogenate

-

[5-³H]dUMP

-

5,10-methylenetetrahydrofolate

-

Reaction buffer

-

Activated charcoal

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the cell or tissue homogenate, [5-³H]dUMP, and 5,10-methylenetetrahydrofolate in the reaction buffer.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding activated charcoal, which binds to the unreacted [5-³H]dUMP.

-

Centrifuge the mixture to pellet the charcoal.

-

Measure the radioactivity of the supernatant, which contains the ³H₂O product, using a scintillation counter.

-

Cellular Uptake Assay for Folates

This assay quantifies the internalization of folates into cells, often using fluorescently labeled folate analogs.[21][22]

-

Principle: Cells are incubated with a fluorescently labeled folate conjugate. After incubation, the cells are washed to remove any unbound conjugate, and the intracellular fluorescence is measured to determine the extent of uptake.[21]

-

Materials:

-

Cultured cells

-

Fluorescently labeled folic acid (e.g., FITC-folic acid)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Seed cells in a suitable culture vessel (e.g., multi-well plate, chamber slide).

-

Incubate the cells with the fluorescently labeled folic acid in culture medium for a specific time (e.g., 2 hours).

-

Wash the cells with PBS to remove extracellular fluorescent conjugate.

-

Fix the cells if necessary.

-

Quantify the cellular uptake by measuring the fluorescence intensity using a fluorescence microscope or a flow cytometer.

-

Mandatory Visualizations

Caption: Overview of One-Carbon Metabolism and the entry point of Calcium Folinate Hydrate.

Caption: Mechanism of Methotrexate action and Calcium Folinate rescue.

Caption: Potentiation of 5-Fluorouracil by Calcium Folinate via stabilization of the inhibitory complex.

Caption: Experimental workflow for the Thymidylate Synthase (TS) radiometric assay.

References

- 1. Receptor-mediated cellular uptake of folate-conjugated fluorescent nanodiamonds: a combined ensemble and single-particle study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. The Key Role of Purine Metabolism in the Folate-Dependent Phenotype of Autism Spectrum Disorders: An In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulatory mechanisms of one-carbon metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A prospective study of a simple algorithm to individually dose high-dose methotrexate for children with leukemia at risk for methotrexate toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of fluorouracil by leucovorin in patients with advanced colorectal cancer: evidence in terms of response rate. Advanced Colorectal Cancer Meta-Analysis Project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview of clinical trials using 5-fluorouracil and leucovorin for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A phase II trial of weekly high dose continuous infusion 5-fluorouracil plus oral leucovorin in patients with advanced colorectal cancer. The Spanish Cooperative Group for Gastrointestinal Tumor Therapy (TTD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A prospective randomized trial of 5-fluorouracil versus 5-fluorouracil and high-dose leucovorin versus 5-fluorouracil and methotrexate in previously untreated patients with advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prospectively randomized North Central Cancer Treatment Group trial of intensive-course fluorouracil combined with the l-isomer of intravenous leucovorin, oral leucovorin, or intravenous leucovorin for the treatment of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. Feasibility of Delivering High-Dose Methotrexate in Adolescent and Adult All Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tga.gov.au [tga.gov.au]

- 19. benchchem.com [benchchem.com]

- 20. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

The Biochemical Pathways of Calcium Folinate Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium folinate hydrate (B1144303), a stable and active form of folic acid, plays a pivotal role in modern chemotherapy. It is not a chemotherapeutic agent itself but rather a critical modulator of the efficacy and toxicity of other anticancer drugs. This technical guide provides a comprehensive overview of the biochemical pathways involving calcium folinate, with a particular focus on its interactions with methotrexate (B535133) and 5-fluorouracil (B62378). Detailed experimental protocols for key assays and quantitative pharmacokinetic data are presented to support further research and drug development in this area.

Introduction

Calcium folinate, also known as leucovorin, is the calcium salt of folinic acid, the 5-formyl derivative of tetrahydrofolic acid (THF).[1][2][3] Unlike folic acid, its conversion to the biologically active THF does not require the action of dihydrofolate reductase (DHFR).[4] This property is central to its two primary applications in oncology: as a rescue agent to mitigate the toxic effects of high-dose methotrexate, a DHFR inhibitor, and as a potentiator of the cytotoxic effects of 5-fluorouracil (5-FU), a thymidylate synthase (TS) inhibitor.[1][5][6] This guide will delve into the intricate biochemical mechanisms underpinning these roles, providing researchers with the foundational knowledge and practical methodologies to investigate these pathways.

Biochemical Pathways and Mechanism of Action

One-Carbon Metabolism

Calcium folinate is a key player in one-carbon metabolism, a series of interconnected pathways essential for the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA, as well as for the methylation of various biomolecules.[7] Upon administration, calcium folinate is rapidly converted to its active metabolite, 5-methyltetrahydrofolate (5-MTHF), which enters the cellular folate pool.[2][3]

dot graph "One_Carbon_Metabolism" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes node [fillcolor="#F1F3F4"]; Calcium_Folinate [label="Calcium Folinate"]; Folinic_Acid [label="Folinic Acid\n(5-Formyl-THF)"]; THF [label="Tetrahydrofolate\n(THF)"]; Methylene_THF [label="5,10-Methylene-THF"]; Methyl_THF [label="5-Methyl-THF"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purine_Synthesis [label="Purine Synthesis", shape=ellipse]; Thymidylate_Synthesis [label="Thymidylate Synthesis\n(dUMP -> dTMP)"]; Methionine_Synthesis [label="Methionine Synthesis", shape=ellipse];

// Edges Calcium_Folinate -> Folinic_Acid [label="Dissociation"]; Folinic_Acid -> THF; THF -> Methylene_THF; Methylene_THF -> Methyl_THF [dir=both]; Methylene_THF -> Thymidylate_Synthesis [color="#34A853"]; THF -> Purine_Synthesis [color="#34A853"]; Methyl_THF -> Methionine_Synthesis [color="#34A853"]; } caption: "Overview of Calcium Folinate's entry into one-carbon metabolism."

Methotrexate Rescue

High-dose methotrexate therapy is a potent anticancer strategy that works by competitively inhibiting DHFR, leading to a depletion of intracellular THF.[8] This blocks DNA synthesis and leads to cell death in rapidly dividing cancer cells. However, this effect is not selective and can cause severe toxicity to healthy tissues.

Calcium folinate "rescues" normal cells from methotrexate-induced toxicity by providing a source of reduced folate that bypasses the DHFR-mediated block.[9][10] It competes with methotrexate for cellular uptake via the reduced folate carrier and replenishes the intracellular pool of THF, allowing for the continuation of essential biosynthetic processes in non-cancerous cells.[3][8]

dot graph "Methotrexate_Rescue_Pathway" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes node [fillcolor="#F1F3F4"]; DHF [label="Dihydrofolate (DHF)"]; THF [label="Tetrahydrofolate (THF)"]; DNA_Synthesis [label="DNA Synthesis"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methotrexate [label="Methotrexate"]; DHFR [label="Dihydrofolate Reductase (DHFR)"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Calcium_Folinate [label="Calcium Folinate"];

// Edges DHF -> THF [label="DHFR"]; THF -> DNA_Synthesis; Methotrexate -> DHFR [label="Inhibits", arrowhead=tee, color="#EA4335"]; Calcium_Folinate -> THF [label="Bypasses DHFR block", style=dashed, color="#34A853"]; } caption: "Mechanism of methotrexate inhibition and calcium folinate rescue."

Potentiation of 5-Fluorouracil

Calcium folinate enhances the cytotoxic activity of 5-fluorouracil, a cornerstone in the treatment of colorectal and other solid tumors.[11][12] 5-FU is metabolized intracellularly to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). FdUMP inhibits thymidylate synthase (TS), the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.[6]

The inhibition of TS by FdUMP is significantly enhanced in the presence of 5,10-methylenetetrahydrofolate (a metabolite of calcium folinate).[6] Together, they form a stable ternary complex with TS, effectively locking the enzyme in an inactive state and leading to a prolonged and more potent inhibition of DNA synthesis.[12][13]

dot graph "5FU_Potentiation_Pathway" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes node [fillcolor="#F1F3F4"]; dUMP [label="dUMP"]; dTMP [label="dTMP"]; DNA_Synthesis [label="DNA Synthesis"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; _5FU [label="5-Fluorouracil (5-FU)"]; FdUMP [label="FdUMP"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Calcium_Folinate [label="Calcium Folinate"]; Methylene_THF [label="5,10-Methylene-THF"];

node [fillcolor="#FBBC05"]; TS [label="Thymidylate Synthase (TS)"]; Ternary_Complex [label="Ternary Complex\n(TS-FdUMP-Methylene-THF)", shape=diamond];

// Edges dUMP -> dTMP [label="TS"]; dTMP -> DNA_Synthesis; _5FU -> FdUMP; Calcium_Folinate -> Methylene_THF; FdUMP -> TS [arrowhead=tee, color="#EA4335"]; Methylene_THF -> Ternary_Complex [color="#34A853"]; FdUMP -> Ternary_Complex [color="#EA4335"]; TS -> Ternary_Complex [style=dotted]; Ternary_Complex -> TS [label="Inhibits", arrowhead=tee, color="#EA4335"]; } caption: "Synergistic inhibition of Thymidylate Synthase by 5-FU and Calcium Folinate."

Quantitative Data

Pharmacokinetics of Calcium Folinate and its Metabolites

The pharmacokinetics of calcium folinate are complex and dose-dependent, with oral absorption becoming saturated at doses above 25 mg.[14] The primary active metabolite is 5-methyltetrahydrofolate.

| Parameter | Calcium Folinate (25 mg IV) | 5-Methyl-THF (after 25 mg IV Calcium Folinate) | Calcium Levofolinate (100 mg IV) |

| Cmax | 1259 ng/mL (range: 897-1625)[14] | 367 ng/mL (at 2.4 hours)[14] | 6.99 ± 1.08 µg/mL[15] |

| Tmax | 10 minutes[14] | 1.3 hours (IV), 2.8 hours (IM)[2] | 1.03 ± 0.08 h[15] |

| Half-life (t½) | - | ~6 hours[1] | 0.64 ± 0.12 h[15] |

| AUC | 92% of IV (for 25 mg oral)[14] | 129 ± 112 mg·min/L[3] | 9.52 ± 1.70 µg·h/mL[15] |

| Bioavailability (Oral) | 97% (25 mg), 75% (50 mg), 37% (100 mg)[14] | - | - |

Table 1: Pharmacokinetic parameters of Calcium Folinate and its metabolites.

Dosage Regimens for Methotrexate Rescue

The dosage of calcium folinate for methotrexate rescue is dependent on the methotrexate dose and the patient's serum methotrexate levels.

| Condition | Calcium Folinate Dosage |

| Standard Rescue | 15 mg (approx. 10 mg/m²) orally, IV, or IM every 6 hours for 10 doses, starting 24 hours after the beginning of methotrexate infusion.[5] |

| Delayed Methotrexate Elimination | If serum methotrexate is >10 µM at 24 hrs, or >1 µM at 48 hrs, or if serum creatinine (B1669602) increases by 100% at 24 hrs: 150 mg IV every 3 hours until methotrexate level is <1 µM; then 15 mg IV every 3 hours until methotrexate level is <0.1 µM.[14] |

Table 2: Example dosage guidelines for Methotrexate rescue.

Experimental Protocols

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[16][17]

dot graph "DHFR_Assay_Workflow" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes Prepare_Reagents [label="Prepare Reagents\n(Assay Buffer, DHF, NADPH, MTX, DHFR)"]; Plate_Setup [label="Set up 96-well plate\n(Blank, Controls, Test Compounds)"]; Add_Inhibitor [label="Add Inhibitor (Methotrexate)\nor vehicle"]; Add_Enzyme [label="Add DHFR Enzyme"]; Pre_incubation [label="Pre-incubate\n(10-15 min)"]; Initiate_Reaction [label="Initiate with DHF"]; Kinetic_Measurement [label="Kinetic Measurement\n(Absorbance at 340 nm)"]; Data_Analysis [label="Data Analysis\n(% Inhibition, IC50)"];

// Edges Prepare_Reagents -> Plate_Setup; Plate_Setup -> Add_Inhibitor; Add_Inhibitor -> Add_Enzyme; Add_Enzyme -> Pre_incubation; Pre_incubation -> Initiate_Reaction; Initiate_Reaction -> Kinetic_Measurement; Kinetic_Measurement -> Data_Analysis; } caption: "Workflow for the in vitro DHFR activity assay."

Materials:

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic reads at 340 nm

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Methotrexate (MTX)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of DHF, NADPH, and MTX in assay buffer.

-

Dilute DHFR enzyme to the desired working concentration.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer to all wells.

-

Add varying concentrations of MTX (or test inhibitor) to the appropriate wells. For control wells, add buffer or vehicle.

-

Add a fixed amount of DHFR enzyme to all wells except the blank.

-

Add NADPH to all wells.

-

-

Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding DHF to all wells.

-

Measurement: Immediately begin kinetic measurement of absorbance at 340 nm every 30 seconds for 10-20 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the control.

-

Plot percent inhibition versus inhibitor concentration to determine the IC50 value.

-

Measurement of Intracellular Folate Levels by LC-MS/MS

This method allows for the sensitive and specific quantification of various folate species within cells.[13]

dot graph "LCMS_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes Cell_Culture [label="Cell Culture & Treatment"]; Cell_Harvesting [label="Cell Harvesting & Washing"]; Folate_Extraction [label="Folate Extraction\n(e.g., with cold Methanol/Water)"]; Derivatization [label="Derivatization (Optional)\nfor stabilization"]; Sample_Cleanup [label="Sample Cleanup\n(e.g., SPE)"]; LC_MS_Analysis [label="LC-MS/MS Analysis"]; Data_Quantification [label="Data Quantification"];

// Edges Cell_Culture -> Cell_Harvesting; Cell_Harvesting -> Folate_Extraction; Folate_Extraction -> Derivatization; Derivatization -> Sample_Cleanup; Sample_Cleanup -> LC_MS_Analysis; LC_MS_Analysis -> Data_Quantification; } caption: "Workflow for LC-MS/MS analysis of intracellular folates."

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Appropriate LC column (e.g., HILIC)

-

Cell culture reagents

-

Extraction solvent (e.g., ice-cold 80% methanol)

-

Internal standards (stable isotope-labeled folates)

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with compounds of interest (e.g., calcium folinate, methotrexate).

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Harvest the cells by trypsinization or scraping.

-

-

Folate Extraction:

-

Resuspend the cell pellet in ice-cold extraction solvent containing internal standards.

-

Incubate on ice to allow for cell lysis and protein precipitation.

-

Centrifuge to pellet cell debris.

-

-

Sample Preparation:

-

Transfer the supernatant to a new tube.

-

(Optional) Perform a derivatization step to stabilize labile folate species.

-

Perform solid-phase extraction (SPE) for sample cleanup if necessary.[13]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the folate species using an appropriate chromatographic method.

-

Detect and quantify the folate species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for each folate species and its corresponding internal standard.

-

Generate a standard curve using known concentrations of folate standards.

-

Calculate the concentration of each folate species in the sample, typically normalized to cell number or protein content.

-

Assessment of 5-Fluorouracil Cytotoxicity Potentiation

This cell-based assay determines the ability of calcium folinate to enhance the cancer cell-killing effect of 5-FU.

dot graph "Cytotoxicity_Assay_Workflow" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes Cell_Seeding [label="Seed cells in 96-well plates"]; Drug_Treatment [label="Treat with 5-FU +/- Calcium Folinate"]; Incubation [label="Incubate (e.g., 72 hours)"]; Viability_Assay [label="Perform Cell Viability Assay\n(e.g., MTT, CellTiter-Glo)"]; Data_Analysis [label="Data Analysis\n(IC50 determination)"];

// Edges Cell_Seeding -> Drug_Treatment; Drug_Treatment -> Incubation; Incubation -> Viability_Assay; Viability_Assay -> Data_Analysis; } caption: "Workflow for assessing 5-FU cytotoxicity potentiation."

Materials:

-

Cancer cell line of interest (e.g., colorectal cancer cell line)

-

96-well cell culture plates

-

5-Fluorouracil (5-FU)

-

Calcium folinate

-

Cell viability assay reagent (e.g., MTT, resazurin)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.

-

Drug Treatment:

-

Prepare serial dilutions of 5-FU.

-

Prepare a fixed, non-toxic concentration of calcium folinate.

-

Treat the cells with:

-

5-FU alone (at varying concentrations)

-

Calcium folinate alone

-

A combination of 5-FU (at varying concentrations) and calcium folinate

-

Vehicle control

-

-

-

Incubation: Incubate the plates for a period that allows for significant cell death (e.g., 72 hours).

-

Cell Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required for color development or signal generation.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control to determine the percent cell viability.

-

Plot percent viability versus 5-FU concentration for both the 5-FU alone and the combination treatment groups.

-

Determine the IC50 value (the concentration of 5-FU that inhibits cell growth by 50%) for each group. A lower IC50 in the combination group indicates potentiation.

-

Conclusion

Calcium folinate hydrate is a critical adjuvant in cancer chemotherapy, acting through well-defined biochemical pathways to either mitigate the toxicity of antifolates like methotrexate or enhance the efficacy of pyrimidine (B1678525) analogs like 5-fluorouracil. A thorough understanding of its role in one-carbon metabolism and its interactions at the enzymatic level is essential for the rational design of new therapeutic strategies and the optimization of existing treatment regimens. The experimental protocols provided in this guide offer a starting point for researchers to further investigate these complex and clinically significant biochemical interactions.

References

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. medsafe.govt.nz [medsafe.govt.nz]

- 3. verification.fda.gov.ph [verification.fda.gov.ph]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. jptcp.com [jptcp.com]

- 7. RETRACTED ARTICLE: New recommendations for reversal of high-dose methotrexate cytotoxicity with folinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Sodium and Calcium Salts of (6S)-5-Methyltetrahydrofolic Acid Compared to Folic Acid and Indirect Comparison of the Two Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. UFT plus calcium folinate vs 5-FU plus calcium folinate in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Calcium Folinate Hydrate as a Reduced Folate Source

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium folinate hydrate (B1144303), the calcium salt of folinic acid, serves as a vital reduced folate source in both clinical and research settings. Unlike folic acid, a synthetic oxidized provitamin, calcium folinate is a metabolically active form that directly participates in the one-carbon metabolic network, bypassing the enzymatic reduction step by dihydrofolate reductase (DHFR). This property makes it indispensable as a rescue agent to mitigate the toxicity of DHFR inhibitors like methotrexate (B535133) and as a biochemical modulator to enhance the cytotoxicity of fluoropyrimidines such as 5-fluorouracil (B62378). This guide provides a comprehensive technical overview of calcium folinate hydrate, detailing its mechanism of action, pharmacokinetics, and role in one-carbon metabolism. It includes quantitative data, detailed experimental protocols for its evaluation, and visualizations of key biochemical pathways and workflows to support its application in research and drug development.

Introduction: The Central Role of Folates in One-Carbon Metabolism

Folates, a class of water-soluble B vitamins (B9), are essential coenzymes in the transfer of one-carbon units (e.g., methyl, formyl, methylene (B1212753) groups).[1] This network of reactions, known as one-carbon metabolism, is fundamental for the de novo synthesis of purines (adenine, guanine) and thymidylate, which are the building blocks of DNA and RNA.[2][3] Folate-mediated one-carbon transfers are also critical for the metabolism of several amino acids, including the remethylation of homocysteine to methionine.[3][4]

Cellular folates exist as a family of tetrahydrofolate (THF) derivatives.[5] In mammals, these compounds cannot be synthesized de novo and must be obtained from dietary sources.[2] The synthetic, oxidized form, folic acid, is used in supplements and food fortification but must be sequentially reduced by the enzyme dihydrofolate reductase (DHFR) to the active THF form before it can function as a coenzyme.[1] Calcium folinate, as a reduced folate, provides a direct source of THF, bypassing this critical enzymatic step.

Profile of Calcium Folinate Hydrate

Calcium folinate (also known as leucovorin) is the calcium salt of 5-formyl-tetrahydrofolic acid, a formylated derivative of folic acid.[6][7] It is a racemic mixture, with the L-isomer (levofolinate) being the biologically active enantiomer.[8][9]

Chemical and Physical Properties

Calcium folinate hydrate is a light yellow to yellow crystalline or amorphous powder.[6][10] It is highly soluble in water but practically insoluble in ethanol.[6][10] The stability of calcium folinate solutions is influenced by pH and temperature, with degradation observed at extreme pH values and high temperatures.[11] However, when protected from light, it remains stable in solution for extended periods at room and refrigerator temperatures.[11][12]

Mechanism of Action and One-Carbon Metabolism

Upon administration, calcium folinate does not require reduction by DHFR. It enters the cellular pool of reduced folates and is rapidly converted to other active THF derivatives, most notably 5-methyl-tetrahydrofolate (5-methyl-THF), which is the major circulating form of folate in the body.[13][14]

As an active source of THF, calcium folinate replenishes the intracellular folate pool, allowing it to serve as a potent antidote to the toxic effects of folic acid antagonists like methotrexate.[13][15] It provides the necessary one-carbon donors for the synthesis of nucleotides and amino acids, thereby "rescuing" normal cells from the cytotoxic effects of DHFR inhibition.[15][16]

The core role of folates is visualized in the one-carbon metabolism pathway.

Pharmacokinetics

Calcium folinate is well-absorbed after oral and intramuscular administration.[17] It is extensively metabolized in the liver and intestinal mucosa to its active metabolite, 5-methyl-THF.[13][17] The terminal half-life of the active L-form is approximately 32-35 minutes, while the total terminal half-life of all active metabolites is about 6 hours.[8][13] Excretion occurs primarily through the urine (80-90%) as inactive metabolites.[13]

Applications in Research and Drug Development

Methotrexate Rescue

High-dose methotrexate (MTX) therapy is a cornerstone in treating certain cancers, such as osteosarcoma.[18] MTX works by potently inhibiting DHFR, leading to a depletion of the THF pool and subsequent cell death.[15] However, this affects healthy, rapidly dividing cells as well, causing severe toxicity. Calcium folinate is administered after MTX treatment in a procedure known as "folinic acid rescue".[15][19] It selectively rescues normal cells by replenishing the THF pool, bypassing the MTX-induced block.[13][15] This allows for the use of higher, more effective doses of MTX.[14]

Modulation of 5-Fluorouracil (5-FU)

Calcium folinate is used to enhance the cytotoxic effects of 5-fluorouracil (5-FU), a drug widely used in the treatment of colorectal cancer.[6][19] 5-FU's active metabolite, FdUMP, inhibits thymidylate synthase (TS), a key enzyme in DNA synthesis.[13] Calcium folinate increases the intracellular pool of 5,10-methylene-THF, which forms a stable ternary complex with FdUMP and TS.[6][16] This stabilization enhances and prolongs the inhibition of TS, thereby increasing the anticancer activity of 5-FU.[6][13]

Other Investigational Uses

Calcium folinate is being investigated for other conditions, including its potential to improve communication skills in children with Autism Spectrum Disorder (ASD) and for treating certain forms of hereditary spastic paraplegia.[18] It is also used to treat megaloblastic anemia caused by folate deficiency when oral folic acid is not a viable option.[13][14]

Quantitative Data Summary

The following tables summarize key quantitative data for calcium folinate hydrate, compiled from various sources for easy comparison.

Table 1: Pharmacokinetic Parameters of Folinate and Active Metabolite

| Parameter | L-Folinic Acid (Active L-form) | 5-Methyl-THF (Active Metabolite) | Total Reduced Folates | Reference(s) |

|---|---|---|---|---|

| Tmax (IV) | ~10 minutes | ~1.3 hours | N/A | [7][14] |

| Tmax (IM) | ~28 minutes | ~2.8 hours | ~52 minutes | [7][14] |

| Tmax (Oral) | 1 to 2 hours | 1 to 2 hours | N/A | [20] |

| Elimination Half-life | 32 - 35 minutes | N/A | ~6 hours |[8][13] |

Table 2: Representative Clinical Dosing Regimens

| Application | Regimen Detail | Reference(s) |

|---|---|---|

| MTX Rescue (High Dose) | Up to 120 mg IV/IM over 12-24h, followed by 12-15 mg every 6h for 48h. Dosage is adjusted based on MTX serum levels. | [13][14] |

| 5-FU Combination (Weekly) | 20 mg/m² IV bolus, followed by 500 mg/m² 5-FU IV bolus. | [21] |

| 5-FU Combination (Monthly) | 20 mg/m² IV bolus, followed by 425 mg/m² 5-FU IV bolus for 5 consecutive days, repeated every 4 weeks. | [21][22] |

| Trimetrexate Toxicity Prevention | 20 mg/m² IV or orally every 6 hours during treatment and for 72 hours after. |[8][21] |

Table 3: Physical and Chemical Stability Data

| Condition | Observation | Reference(s) |

|---|---|---|

| Storage (Concentrate & Diluted) | Stable for at least 30 days at room (15-25°C) and refrigerator (2-8°C) temperatures when protected from light. | [12] |

| pH and Temperature | Degradation is observed at extreme pH values (e.g., 1.26 or 12.34) and upon heating to 100°C. | [11] |

| Bulk Stability | Stable in bulk form after 4 weeks of storage at 60°C. | [23] |

| Solution Stability (Water, pH 6) | Stable at room temperature under laboratory illumination for at least 24 hours. |[23] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of calcium folinate in a research context.

Protocol: Quantification of Calcium Folinate by HPLC

This protocol is adapted from standard methods for the analysis of folates.[10]

-

Objective: To determine the concentration of calcium folinate in a solution.

-

Materials:

-

Calcium Folinate Reference Standard

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C18 analytical column

-

Mobile Phase: Prepare a solution containing acetonitrile, water, and tetrabutylammonium (B224687) hydroxide, adjusted to pH 7.5 with a phosphate (B84403) buffer.[10]

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

-

-

Methodology:

-

Standard Preparation: Accurately weigh ~17.5 mg of Calcium Folinate Reference Standard and dissolve in the mobile phase to make exactly 100 mL. This is the standard solution. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh ~20 mg of the calcium folinate sample, dissolve in the mobile phase to make exactly 100 mL, and mix thoroughly. This is the sample solution.[10]

-

Chromatography:

-

Data Analysis:

-

Record the peak areas for each injection.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

Calculate the concentration of calcium folinate in the sample solution using the calibration curve.

-

-

Protocol: In Vitro Cell Viability Assay for MTX Rescue

This protocol outlines a method to assess the rescue effect of calcium folinate on cells treated with methotrexate.

-

Objective: To quantify the ability of calcium folinate to protect cells from MTX-induced cytotoxicity.

-

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Methotrexate (MTX) stock solution

-

Calcium folinate stock solution

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Plate reader (absorbance or fluorescence/luminescence)

-

-

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of MTX in complete medium.

-

Remove the old medium from the cells and add the MTX-containing medium. Include a "vehicle control" group with no MTX.

-

Incubate for 24 hours.

-

-

Rescue:

-

Prepare a solution of calcium folinate at a fixed concentration (e.g., 10 µM) in the MTX-containing media prepared in the previous step.

-

Remove the MTX-only medium and replace it with the medium containing both MTX and calcium folinate. Maintain the MTX-only and vehicle control wells.

-

Incubate for an additional 48-72 hours.

-

-

Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT).

-

Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot cell viability (%) versus MTX concentration for both the MTX-only and the MTX + calcium folinate groups.

-

Compare the IC50 values to determine the extent of the rescue effect.

-

-

Conclusion

Calcium folinate hydrate is a cornerstone compound in fields requiring the modulation of folate metabolism. Its ability to act as a pre-reduced and metabolically active source of folate distinguishes it from synthetic folic acid, providing a direct route to replenishing the cellular THF pool. This mechanism is critical for its roles in mitigating chemotherapy-induced toxicity and enhancing the efficacy of certain anticancer agents. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize and evaluate calcium folinate in their work, paving the way for further therapeutic advancements.

References

- 1. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. One-Carbon Metabolism–Genome Interactions in Folate-Associated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Carbon Metabolism Micronutrients – Human Nutrition [open.oregonstate.education]

- 5. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium folinate | 1492-18-8 [chemicalbook.com]

- 7. medsafe.govt.nz [medsafe.govt.nz]

- 8. medicines.org.uk [medicines.org.uk]

- 9. What is the mechanism of Levoleucovorin? [synapse.patsnap.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. ptfarm.pl [ptfarm.pl]

- 12. Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags. | Sigma-Aldrich [sigmaaldrich.com]

- 13. labeling.pfizer.com [labeling.pfizer.com]

- 14. medicarcp.com [medicarcp.com]

- 15. media.starship.org.nz [media.starship.org.nz]

- 16. bccancer.bc.ca [bccancer.bc.ca]

- 17. mims.com [mims.com]

- 18. clinicaltrials.eu [clinicaltrials.eu]

- 19. Folinic acid (calcium folinate or leucovorin) | Macmillan Cancer Support [macmillan.org.uk]

- 20. Pharmacokinetics of folinic acid and 5-methyltetrahydrofolic metabolite after repeated oral administration of calcium folinate following methotrexate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. assets.hpra.ie [assets.hpra.ie]

- 22. Calcium Folinate Injection: Package Insert / Prescribing Info [drugs.com]

- 23. Calcium Folinate | C20H23CaN7O7 | CID 135430945 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Calcium Folinate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability profile of Calcium Folinate Hydrate (B1144303). The information presented is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of relevant pathways and workflows.

Core Chemical and Physical Properties

Calcium folinate hydrate is the calcium salt of folinic acid, a 5-formyl derivative of tetrahydrofolic acid. It is a yellowish-white to yellow crystalline or amorphous powder.[1][2] It is the active form of folic acid in the body and plays a crucial role as an antidote to folic acid antagonists.[2]

| Property | Value | References |

| Molecular Formula | C20H21CaN7O7 · xH2O | [3][4] |

| Molecular Weight | 511.50 g/mol (anhydrous basis) | [5] |

| Appearance | Bright orange-yellow crystalline powder | [6] |

| Melting Point | 240-250 °C | [5][6] |

| Solubility | Easily soluble in water; Sparingly soluble in ethanol; Practically insoluble in acetone (B3395972) and ether. | [1][2][6][7] |

| pH of Solution (1.25g in 50mL water) | 6.8 - 8.0 | [1] |

| UV/Vis Maximum Absorption (λmax) | 282 nm (in 0.1 M NaOH) | [1][8] |

| Optical Rotation ([α]20D) | +13.0 ± 2º (c = 1, H2O) | [8] |

Stability Profile

The stability of calcium folinate is influenced by several factors including temperature, light, pH, and the presence of other substances.[9]

Temperature and Light Stability

Calcium folinate solutions are sensitive to both temperature and light. Studies have shown that sunlight, in particular, can significantly degrade the compound.[9] It is more stable at refrigerated temperatures (2-8°C) compared to room temperature.[10] When protected from light, calcium folinate, both undiluted in glass containers and diluted in 0.9% NaCl in polyethylene (B3416737) bags, remains stable (less than 10% degradation) for at least 30 days at both room and refrigerator temperatures.[9][11][12] As a crystalline solid, it is stable for at least four years when stored at -20°C.[4]

pH Stability

The stability of calcium folinate is significantly influenced by pH. Extreme pH values, both acidic (pH 1.26) and alkaline (pH 12.34), especially when combined with high temperatures (100°C), can lead to degradation.[9] Solutions in deionized water (pH 6) and 0.1 N NaOH (pH 13) have been shown to be stable at room temperature under laboratory illumination for at least 24 hours.[8]

Stability in Different Solutions and Containers

The stability of calcium folinate has been evaluated in various infusion fluids and storage containers.

| Concentration & Diluent | Container | Storage Conditions | Stability Duration | Reference |

| 10 mg/mL (concentrate) | Glass vials | 15-25°C and 2-8°C, protected from light | At least 34 days | [11] |

| 0.12 mg/mL in 0.9% NaCl | Polyethylene (PE) bags | 15-25°C and 2-8°C, protected from light | At least 30 days | [9][11] |

| 1.0 and 1.5 mg/mL in 0.9% NaCl and 5% Glucose | PVC bags and glass bottles | 4°C and 23°C, without access to light | 4 days | [9] |

| 0.1 mg/mL and 0.5 mg/mL in 0.9% NaCl | PVC bags and glass bottles | 4°C and 23°C | Unstable | [9] |

| Reconstituted in syringes and diluted in 0.9% NaCl and 5% Glucose | Polyolefin/polyamide bags | 2-8°C, protected from light | 14 days | [13] |

Incompatibilities

Precipitation has been reported when injectable forms of calcium folinate are mixed with droperidol, fluorouracil, foscarnet, and methotrexate.[14][15] Specifically, it must not be mixed in the same infusion as 5-fluorouracil (B62378) as a precipitate may form.[14] Co-administration with bicarbonate-containing solutions also carries a risk of calcium carbonate precipitation, though this is dependent on concentrations and pH.[16][17]

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay

A common method for assessing the chemical stability of calcium folinate involves a stability-indicating HPLC assay.[9][11]

Objective: To quantify the concentration of calcium folinate over time and detect the presence of any degradation products.

Methodology:

-

Standard and Sample Preparation:

-

A stock solution of calcium folinate is prepared from a weighed pure powder dissolved in a mixture of water and 0.9% sodium chloride.[9]

-

Working standard solutions are prepared by diluting the stock solution to a range of known concentrations.[9]

-

Test samples are prepared by diluting the calcium folinate formulation (e.g., from injection vials or infusion bags) to a concentration within the standard curve range.[9][11]

-

-

Chromatographic Conditions (Example):

-

Procedure:

-

Inject equal volumes (e.g., 20 µL) of the standard solutions and test samples into the chromatograph.[18]

-

Record the peak areas for calcium folinate and any degradation products.[18]

-

The concentration of calcium folinate in the test samples is determined by comparing its peak area to the standard curve.

-

-

Stability Assessment:

Physical Stability Assessment

Physical stability is typically assessed through visual inspection.[9][11]

Methodology:

-

Samples are visually inspected against a black and white background under normal laboratory light.

-

Observations are made for any changes in color, clarity, or the presence of particulate matter or precipitation.[9][11]

Signaling Pathway and Experimental Workflow Diagrams

Methotrexate Rescue Pathway

Calcium folinate is administered to counteract the toxic effects of the chemotherapeutic agent methotrexate. Methotrexate inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and pyrimidines, thus halting DNA replication in rapidly dividing cancer cells. Folinic acid, being a downstream product, can bypass this enzymatic block and replenish the folate pool, allowing for the rescue of normal cells.

Caption: Role of Calcium Folinate in bypassing Methotrexate-induced DHFR inhibition.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a calcium folinate formulation.

Caption: General experimental workflow for assessing the stability of Calcium Folinate.

References

- 1. chembk.com [chembk.com]

- 2. Calcium folinate | 1492-18-8 [chemicalbook.com]

- 3. Calcium folinate hydrate | C20H25CaN7O8 | CID 91658918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 亚叶酸 钙盐 水合物 BioXtra, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Calcium Folinate (Leucovorin Calcium) BP EP USP CAS 1492-18-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. Calcium folinate CAS#: 1492-18-8 [m.chemicalbook.com]

- 8. Calcium Folinate | C20H23CaN7O7 | CID 135430945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

- 10. US5177076A - Aqueous folinate solution stable at refrigerator temperature, as well as process for its preparation - Google Patents [patents.google.com]

- 11. Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags. | Semantic Scholar [semanticscholar.org]

- 13. Stability of calcium levofolinate reconstituted in syringes and diluted in NaCl 0.9% and glucose 5% polyolefin/polyamide infusion bags - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tmda.go.tz [tmda.go.tz]

- 15. labeling.pfizer.com [labeling.pfizer.com]

- 16. mdpi.com [mdpi.com]

- 17. Strategies for Assessing Physical Compatibility of Calcium Folinate with Bicarbonate During Methotrexate Rescue Therapy in Pediatric Patients with Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Cellular Uptake of Calcium Folinate Hydrate vs. Folic Acid: A Comparative Analysis

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folate, a water-soluble B vitamin, is essential for a multitude of biological processes, including DNA synthesis, repair, and methylation. Its deficiency is implicated in a range of pathologies, from neural tube defects to megaloblastic anemia and certain cancers. In clinical practice and cellular research, various forms of folate are utilized, with folic acid and calcium folinate hydrate (B1144303) being two of the most prominent. While both serve as folate sources, their distinct chemical structures lead to significant differences in their cellular uptake and subsequent metabolic activation. This guide provides a detailed comparison of the cellular uptake mechanisms of calcium folinate hydrate and folic acid, offering insights for researchers and drug development professionals.

Folic acid is a synthetic, oxidized form of folate that is not naturally found in foods. It is a monoglutamate and must be reduced and methylated to become metabolically active. Calcium folinate hydrate, a salt of folinic acid (also known as leucovorin), is a 5-formyl derivative of tetrahydrofolic acid (THF). As a more reduced and metabolically active form, it can be more readily utilized by cells. Understanding the nuances of their transport into the cell is critical for optimizing their therapeutic and research applications.

Cellular Uptake Mechanisms

The cellular uptake of folates is primarily mediated by three transport systems: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and the folate receptors (FRs). The affinity and efficiency of these transporters for folic acid and the active metabolites of calcium folinate differ, leading to distinct uptake profiles.

Folic Acid Uptake

Folic acid, being a synthetic form, requires enzymatic reduction to become active within the cell. Its primary route of cellular entry is via the Reduced Folate Carrier (RFC) , a bidirectional anion exchanger with optimal activity at neutral pH. The Proton-Coupled Folate Transporter (PCFT) also plays a significant role, particularly in the acidic microenvironments often found in tumors and the small intestine, as it functions optimally at a lower pH. Additionally, Folate Receptors (FRα, FRβ, and FRγ) , which are high-affinity GPI-anchored membrane proteins, mediate the uptake of folic acid through endocytosis.

Upon entering the cell, folic acid undergoes a two-step reduction process catalyzed by dihydrofolate reductase (DHFR) to form tetrahydrofolate (THF). This is a critical activation step before it can be utilized in one-carbon metabolism.

Calcium Folinate Hydrate Uptake

Calcium folinate hydrate, as a reduced form of folate (5-formyl-THF), has a distinct advantage in cellular uptake and metabolism. It does not require the initial reduction step by DHFR that folic acid needs. This makes its cellular utilization more direct and efficient, especially in cells with low DHFR activity or in the presence of DHFR inhibitors like methotrexate.

The primary transporters for the active metabolites of calcium folinate are also the RFC and PCFT . Notably, reduced folates are generally better substrates for RFC than folic acid.[1] Folinic acid can also utilize the folate receptors for cellular entry.[2][3] This is particularly relevant in certain cancers that overexpress folate receptors, making them potential targets for folate-based therapies. Once inside the cell, 5-formyl-THF is readily converted into other active folate derivatives, such as 5,10-methenyl-THF and 5-methyl-THF, which can then directly participate in one-carbon metabolic reactions.

Data Presentation

The following tables summarize the quantitative data related to the cellular uptake of folic acid and the active metabolite of calcium folinate hydrate, folinic acid.

Table 1: Transporter Affinity (Km) for Folic Acid and Folinic Acid

| Transporter | Substrate | Km (µM) | Optimal pH |

| Reduced Folate Carrier (RFC) | Folic Acid | >100[1] | 7.4 |

| Folinic Acid (5-Formyl-THF) | 1-5 | 7.4 | |

| Proton-Coupled Folate Transporter (PCFT) | Folic Acid | ~1-3[4] | 5.5[5] |

| Folinic Acid (5-Formyl-THF) | Lower affinity than folic acid[6] | 5.5[5] | |

| Folate Receptor (FR) | Folic Acid | Low nanomolar (high affinity)[7] | Neutral |

| Folinic Acid (5-Formyl-THF) | High affinity[8] | Neutral |

Table 2: Comparative Bioavailability and Metabolic Steps

| Parameter | Folic Acid | Calcium Folinate Hydrate (Folinic Acid) |

| Form | Synthetic, oxidized | Reduced, 5-formyl-THF |

| Oral Bioavailability | High | High, but extensive first-pass metabolism[9] |

| Primary Transporters | RFC, PCFT, FR | RFC, PCFT, FR |

| DHFR Reduction Required | Yes | No |

| Metabolic Activation | Two-step reduction to THF | Direct conversion to other active THF derivatives |

Experimental Protocols

Cellular Uptake Assay Using Radiolabeled Folates

This protocol describes a common method for quantifying the cellular uptake of folic acid and folinic acid.

1. Cell Culture:

-

Culture the cell line of interest (e.g., HeLa, KB cells) in folate-free RPMI 1640 medium supplemented with 10% dialyzed fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

2. Uptake Experiment:

-

Wash the cell monolayers twice with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired pH (e.g., pH 7.4 for RFC-mediated uptake, pH 5.5 for PCFT-mediated uptake).

-

Prepare uptake solutions containing the transport buffer and radiolabeled folate ([³H]folic acid or [³H]folinic acid) at various concentrations (e.g., 0.5-10 µM).

-

To determine non-specific binding, prepare parallel uptake solutions containing a high concentration of unlabeled folate (e.g., 1 mM).

-

Initiate the uptake by adding 0.5 mL of the uptake solution to each well.

-

Incubate the plates at 37°C for a specified time (e.g., 5-30 minutes).

3. Termination and Lysis:

-

Terminate the uptake by aspirating the uptake solution and rapidly washing the cells three times with ice-cold transport buffer.

-

Lyse the cells by adding 0.5 mL of 0.5 M NaOH to each well and incubating for 1 hour at room temperature.

4. Quantification:

-

Transfer the cell lysates to scintillation vials.

-

Add 5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford or BCA assay).

5. Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific binding from the total uptake.

-

Normalize the uptake data to the protein concentration and express the results as pmol/mg protein.

-

Determine the kinetic parameters (Km and Vmax) by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.

Mandatory Visualization

Cellular Uptake and Metabolism of Folic Acid